Sandostatin LAR Depot Sandostatin LAR Depot Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Brand Name: Vulcanchem
CAS No.: 79517-01-4
VCID: VC0344500
InChI: InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)
SMILES: CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Molecular Formula: C49H66N10O10S2
Molecular Weight: 1019.2 g/mol

Sandostatin LAR Depot

CAS No.: 79517-01-4

Peptides

VCID: VC0344500

Molecular Formula: C49H66N10O10S2

Molecular Weight: 1019.2 g/mol

Sandostatin LAR Depot - 79517-01-4

CAS No. 79517-01-4
Product Name Sandostatin LAR Depot
Molecular Formula C49H66N10O10S2
Molecular Weight 1019.2 g/mol
IUPAC Name acetic acid;10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)
Standard InChIKey DEQANNDTNATYII-OULOTJBUSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O
SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Canonical SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O
Description Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Related CAS 79517-01-4 (acetate); 83150-76-9 (free base)
Sequence FCFWKTCT
Synonyms Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995
Reference 1: Chandran S, Agarwal A, Llanora GV, Chua MC. Necrotising enterocolitis in a
newborn infant treated with octreotide for chylous effusion: is octreotide safe?
BMJ Case Rep. 2020 Feb 11;13(2). pii: e232062. doi: 10.1136/bcr-2019-232062.
PubMed PMID: 32051156.


2: Tolomeo A, Lopopolo G, Dimiccoli V, Perioli L, Modoni S, Scilimati A. Impact
of 68Ga-DOTATOC PET/CT in comparison to 111In-Octreotide SPECT/CT in management
of neuro-endocrine tumors: A case report. Medicine (Baltimore). 2020
Feb;99(7):e19162. doi: 10.1097/MD.0000000000019162. PubMed PMID: 32049844.


3: Sharma A, Hariharan S. Octreotide Delaying the Progression of Recurrent IgA
Nephropathy After Kidney Transplantation. Transplant Direct. 2019 Dec
24;6(1):e518. doi: 10.1097/TXD.0000000000000963. eCollection 2020 Jan. PubMed
PMID: 32047846; PubMed Central PMCID: PMC6964927.


4: Jerram KL. Sialithosis from octreotide. BMJ Support Palliat Care. 2020 Feb 11.
pii: bmjspcare-2019-002111. doi: 10.1136/bmjspcare-2019-002111. [Epub ahead of
print] PubMed PMID: 32046960.


5: Tshibangu T, Cawthorne C, Serdons K, Pauwels E, Gsell W, Bormans G, Deroose
CM, Cleeren F. Automated GMP compliant production of [(18)F]AlF-NOTA-octreotide.
EJNMMI Radiopharm Chem. 2020 Jan 29;5(1):4. doi: 10.1186/s41181-019-0084-1.
PubMed PMID: 31997090; PubMed Central PMCID: PMC6989705.


6: Tulipano G, Giustina A. Effects of octreotide on autophagy markers and cell
viability markers related to metabolic activity in rat pituitary tumor cells.
Pituitary. 2020 Jan 29. doi: 10.1007/s11102-020-01028-0. [Epub ahead of print]
PubMed PMID: 31997055.


7: Liddy S, Duignan J, Haughey A, Crown J, McNeill G, Killeen R. Olfactory groove
meningioma confirmed with octreotide scintigraphy: A case report of an
underutilised solution to a common problem. QJM. 2020 Jan 29. pii: hcaa003. doi:
10.1093/qjmed/hcaa003. [Epub ahead of print] PubMed PMID: 31995193.


8: Graillon T, Sanson M, Campello C, Idbaih A, Peyre M, Peyrière H, Basset N,
Autran D, Roche C, Kalamarides M, Roche PH, Fuentes S, Tabouret E, Barrie M,
Cohen A, Honoré S, Boucekine M, Baumstarck K, Figarella-Branger D, Barlier A,
Dufour H, Chinot OL. Everolimus and Octreotide for Patients with Recurrent
Meningioma: Results from the Phase II CEVOREM Trial. Clin Cancer Res. 2020 Feb
1;26(3):552-557. doi: 10.1158/1078-0432.CCR-19-2109. Epub 2020 Jan 22. PubMed
PMID: 31969329.


9: Loos JA, Negro P, Cumino AC. In vitro anti-echinococcal activity of
octreotide: Additive effect of metformin linked to autophagy. Acta Trop. 2019 Dec
20;203:105312. doi: 10.1016/j.actatropica.2019.105312. [Epub ahead of print]
PubMed PMID: 31870710.


10: Galliani M, Chicca S, Vitaliano E, Moscaritolo E, Calvaruso L, Iorio F, Paone
A. [ADPKD treatment: Tolvaptan and Octreotide]. G Ital Nefrol. 2019 Dec 9;36(6).
pii: 2019-vol6. Review. Italian. PubMed PMID: 31830392.
PubChem Compound 383413
Last Modified Nov 11 2021
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